

ARL16 gene and its role in cellular processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ARL16 Human Pre-designed
siRNA Set A*

Cat. No.: *B15575849*

[Get Quote](#)

An In-depth Technical Guide to the ARL16 Gene and its Role in Cellular Processes

Abstract

The ADP-ribosylation factor-like 16 (ARL16) gene encodes a divergent member of the ARF family of small GTPases.[1][2] These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate a variety of cellular functions.[1][3] While historically understudied, recent research has illuminated ARL16's critical roles in cellular processes, particularly in the regulation of primary cilia and the innate immune response.[1][4][5] Phylogenetic studies reveal a strong correlation between the presence of the ARL16 gene and the ability of a species to form cilia, predicting its importance in ciliary biology.[1][3][6] Experimental evidence confirms this, demonstrating that ARL16 is essential for proper ciliogenesis, maintenance of ciliary protein composition, and cilia-dependent signaling pathways such as Sonic Hedgehog (Shh).[1][7] Furthermore, ARL16 has been identified as a negative regulator of the innate antiviral response through its GTP-dependent interaction with the RIG-I sensor.[4][5] This guide provides a comprehensive overview of the current understanding of ARL16, detailing its gene and protein characteristics, subcellular localization, molecular functions, and the experimental methodologies used to elucidate these roles.

Gene and Protein Overview

ARL16 is a member of the ARF-like (ARL) protein family, which is structurally related to ADP-ribosylation factors (ARFs).[8] It is among the more divergent members of this family, sharing

only about 27% amino acid identity with ARF1.[3][7] The gene is widely expressed across mammalian tissues.[3][6]

In humans, two protein isoforms are reported: a shorter, more common 173-residue variant and a longer 197-residue variant resulting from an alternative transcription start site.[6] Mice, in contrast, express only the 173-residue protein.[6] Like other small GTPases, ARL16 functions as a regulatory switch, though it lacks the conserved glutamine residue in the switch II region that is typically essential for GTP binding and hydrolysis in other GTPases, suggesting atypical biochemical properties.[9]

Table 1: Gene and Protein Identifiers

Identifier	Value
Gene Symbol	ARL16
Full Name	ARF Like GTPase 16
NCBI Gene ID	339231[4][8]
UniProtKB ID	Q0P5N6[8][10]
Human Isoforms	173 and 197 amino acids[6]
Mouse Isoform	173 amino acids[6]

Subcellular Localization

ARL16 exhibits a diverse subcellular distribution, reflecting its involvement in multiple cellular pathways.[1][7] Its localization can vary depending on the cell type and experimental conditions.

- Cytosol: ARL16 has been observed diffusely in the cytosol in cell lines such as HEK293 and HeLa.[1][3][6][7] Exogenously expressed 173-residue ARL16 also shows cytosolic distribution in Mouse Embryonic Fibroblasts (MEFs).[3]
- Mitochondria: The longer, 197-residue human isoform of ARL16 strongly co-localizes with mitochondria.[3] Endogenous ARL16 has also been found at mitochondria in human retinal pigmented epithelial (RPE1) cells.[3][7]

- **Primary Cilium and Basal Body:** In ciliated cells, ARL16 plays a key role. It localizes in a punctate manner along the ciliary axoneme in RPE1 cells.^{[7][11]} In human retinal photoreceptor cells, ARL16 is found at the connecting cilium and the basal body.^{[1][11]}

Role in Ciliary Trafficking and Signaling

A significant body of evidence links ARL16 directly to the function of the primary cilium, an organelle that acts as a sensory and signaling hub.

Regulation of Ciliogenesis and Ciliary Morphology

Phylogenetic profiling across numerous eukaryotic species shows a strong correlation between the presence of ARL16 and the presence of a cilium or flagellum, similar to other known ciliary ARLs like ARL3, ARL6, and ARL13.^{[1][3]}

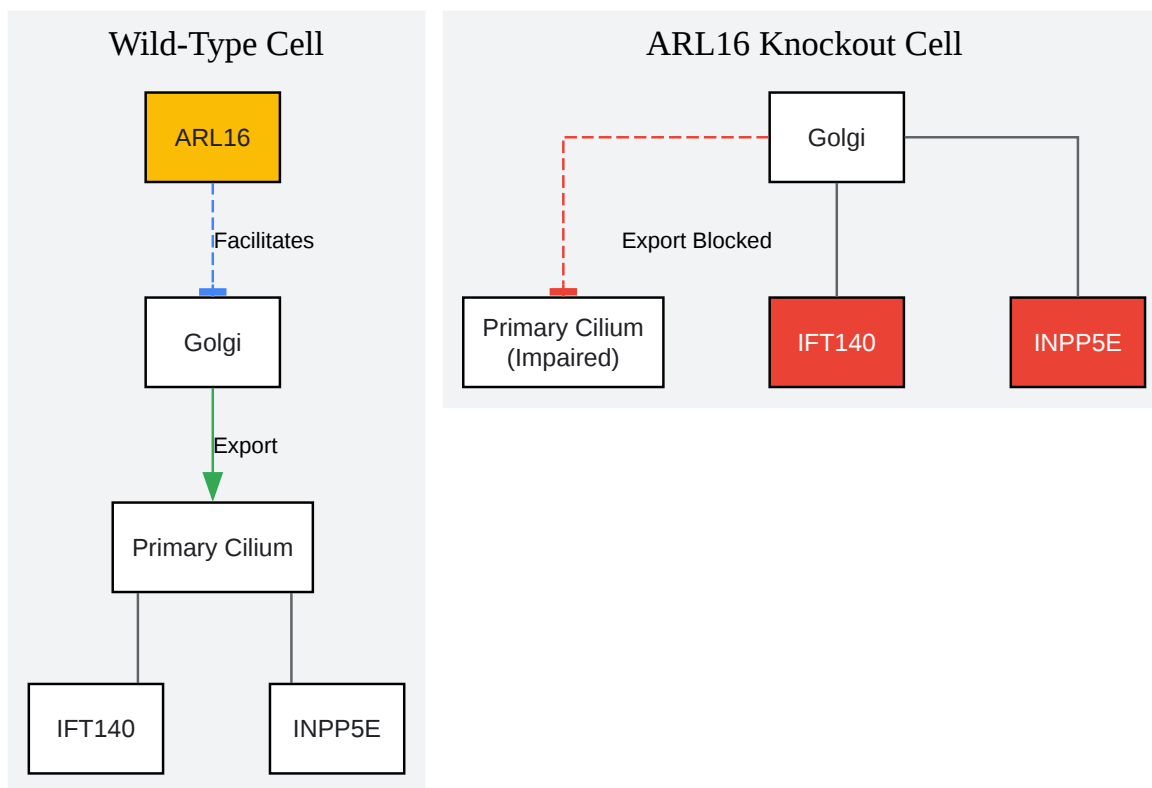
CRISPR/Cas9-mediated knockout of Arl16 in MEFs has profound effects on cilia.^{[1][7]} Arl16 KO cell lines exhibit a significant reduction in ciliogenesis, with about half as many ciliated cells compared to wild-type counterparts after 24 hours of serum starvation.^[1] Paradoxically, the cilia that do form in these knockout cells are, on average, significantly longer than those in wild-type cells.^{[1][3]}

Control of Ciliary Protein Composition

The loss of ARL16 disrupts the proper localization of several key ciliary proteins. In Arl16 KO cells, the ciliary levels of ARL13B, ARL3, and the lipid phosphatase INPP5E are dramatically reduced.^{[1][3][11]} This is significant because ARL13B is required for the ciliary accumulation of both ARL3 and INPP5E.^{[1][3]}

The underlying mechanism appears to be a defect in the transport of specific cargo from the Golgi apparatus to the cilium.^{[1][3][6]} In the absence of ARL16, both INPP5E and the Intraflagellar Transport (IFT-A) core component IFT140 fail to reach the cilium and instead accumulate at the Golgi.^{[1][3][6][11]} This suggests ARL16 regulates a specific Golgi-to-cilium trafficking pathway.

ARL16 Role in Golgi-to-Cilium Trafficking

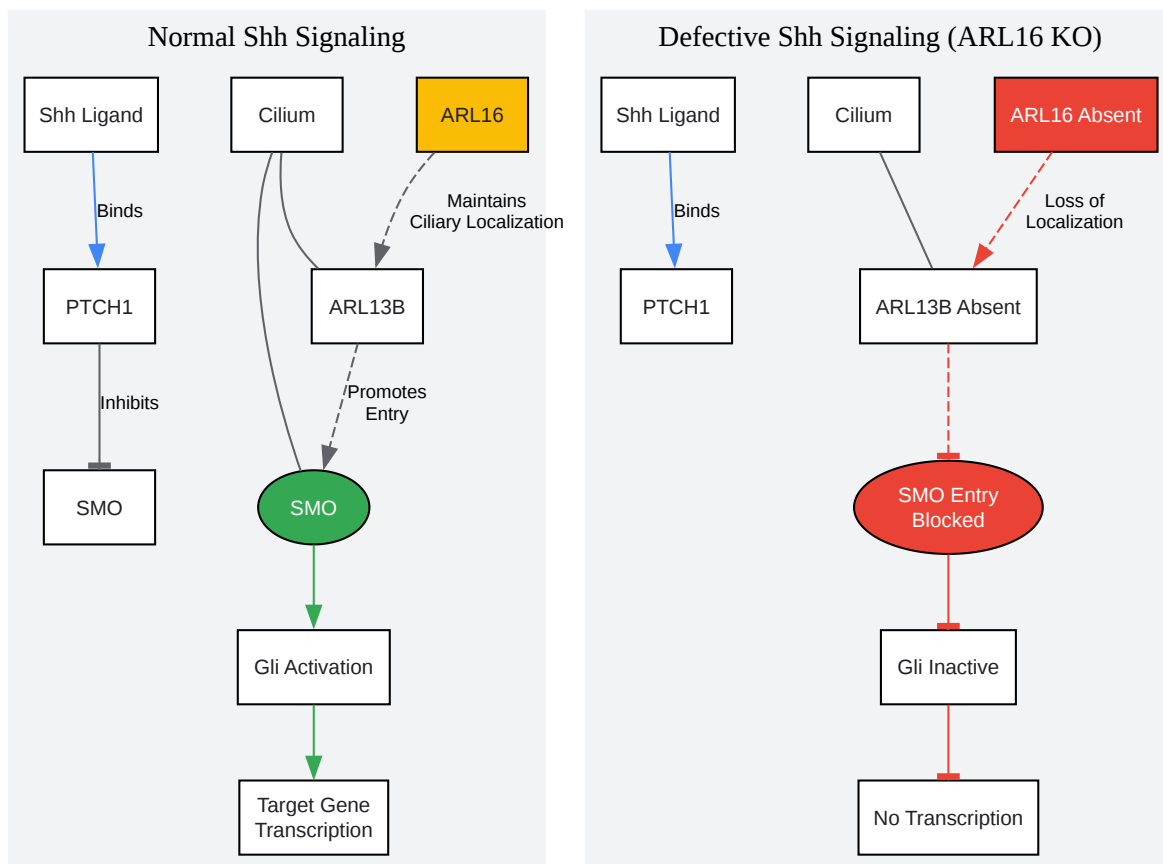
[Click to download full resolution via product page](#)

Caption: ARL16 facilitates the export of IFT140 and INPP5E from the Golgi to the cilium.

Role in Sonic Hedgehog (Shh) Signaling

The disruption of ciliary protein content in Arl16 knockout cells leads to defective Hedgehog signaling, a critical pathway for embryonic development.[1] In response to Shh stimulation, the transmembrane protein Smoothened (SMO) normally translocates into the cilium. This process is impaired in Arl16 KO cells.[3] Consequently, the downstream transcriptional activation of Hedgehog target genes, such as Ptch1 and Gli1, is significantly blunted.[3][7]

ARL16 Regulation of Hedgehog Signaling

[Click to download full resolution via product page](#)

Caption: Loss of ARL16 impairs Shh signaling by disrupting ciliary protein composition.

Role in Innate Immunity

Separate from its ciliary functions, ARL16 plays a direct role in regulating the innate immune response to viral infections.[5]

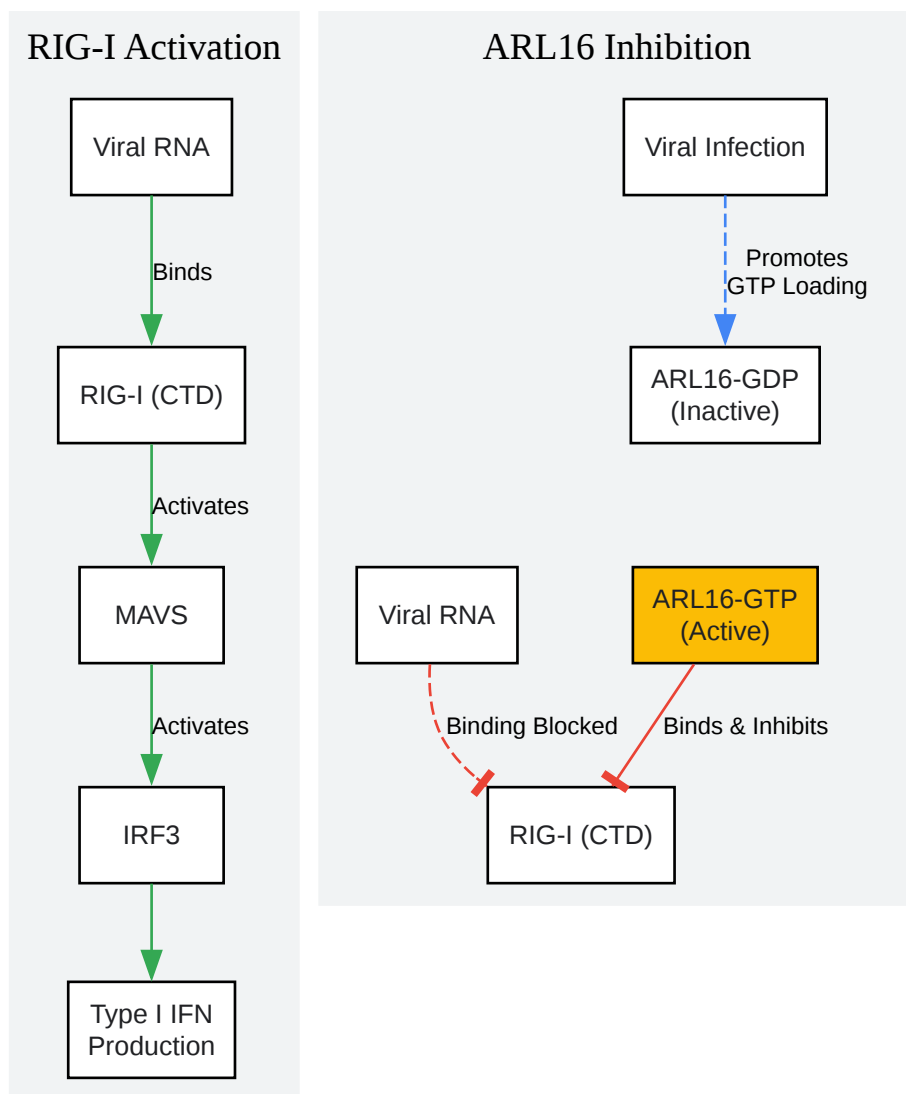
Negative Regulation of RIG-I

ARL16 has been identified as an inhibitor of the RIG-I (Retinoic acid-inducible gene I, also known as DDX58) signaling pathway.[4][5] RIG-I is a key cytosolic pattern recognition receptor that detects viral RNA, initiating a signaling cascade that leads to the production of type I interferons (IFNs) and an antiviral state.[5]

ARL16 directly interacts with the C-terminal domain (CTD) of RIG-I.[5] This interaction is strictly dependent on ARL16 being in its GTP-bound (active) state.[5] By binding to the CTD, which is the RNA-sensing region of RIG-I, ARL16 suppresses the ability of RIG-I to associate with viral RNA.[5] This effectively shuts down the downstream signaling cascade.[5]

Viral infection appears to promote the conversion of ARL16 to its GTP-bound form, enhancing its association with RIG-I as a negative feedback mechanism to prevent an overactive immune response.[5] Knockdown of endogenous ARL16 potentiates virus-induced IFN- β expression, confirming its inhibitory role.[5]

ARL16 Inhibition of RIG-I Signaling



[Click to download full resolution via product page](#)

Caption: Active ARL16-GTP binds the RIG-I CTD, blocking viral RNA sensing and signaling.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings from studies on Arl16 knockout (KO) mouse embryonic fibroblasts (MEFs).

Table 2: Effects of Arl16 Knockout on Ciliogenesis in MEFs

Parameter	Wild-Type (WT)	Arl16 Knockout (KO)	Reference
% Ciliated Cells (24h)	Normal	~50% reduction compared to WT	[1]
Ciliary Length (48h)	~2.68 μm (calculated from ~90% shorter than KO)	5.09 μm	[1][3]
Ciliogenesis	Normal rate	Decreased	[1][7][12]

Table 3: Effects of Arl16 Knockout on Ciliary Protein Localization

Ciliary Protein	Localization in Arl16 KO Cilia	Reference
ARL13B	Dramatically reduced	[1][3][11]
ARL3	Lost from cilia	[1][6][11]
INPP5E	Lost from cilia (accumulates at Golgi)	[1][6][11][12]
IFT140	Lost from cilia (accumulates at Golgi)	[1][6][11][12]
SMO	Reduced recruitment upon Shh stimulation	[3]

Experimental Protocols

CRISPR/Cas9 Knockout of Arl16 in MEFs

This protocol describes the generation of Arl16 knockout cell lines to study its function.[1]

- **Guide RNA Design:** Design two guide RNAs targeting an early exon (e.g., exon 2) of the Arl16 gene to induce frame-shifting insertions/deletions (indels).

- **Transfection:** Transfect immortalized MEFs with plasmids co-expressing Cas9 nuclease and the designed guide RNAs.
- **Clonal Selection:** After transfection, plate the cells at a low density to allow for the growth of individual colonies. Isolate single-cell clones.
- **Screening and Validation:**
 - Expand each clonal line.
 - Extract genomic DNA from each clone.
 - Amplify the targeted region of the Arl16 gene using PCR.
 - Sequence the PCR products (Sanger sequencing) to identify clones containing frame-shifting indels.
 - Confirm the absence of ARL16 protein expression via Western Blot if a specific antibody is available.

Immunofluorescence Staining for ARL16 Localization

This protocol is used to visualize the subcellular location of the ARL16 protein.[\[1\]](#)[\[11\]](#)

- **Cell Culture:** Plate cells (e.g., hTERT-RPE1) on glass coverslips. To induce ciliogenesis, serum-starve the cells for 24-48 hours.
- **Fixation:**
 - Rinse cells with PBS.
 - Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- **Permeabilization:** Wash the coverslips with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

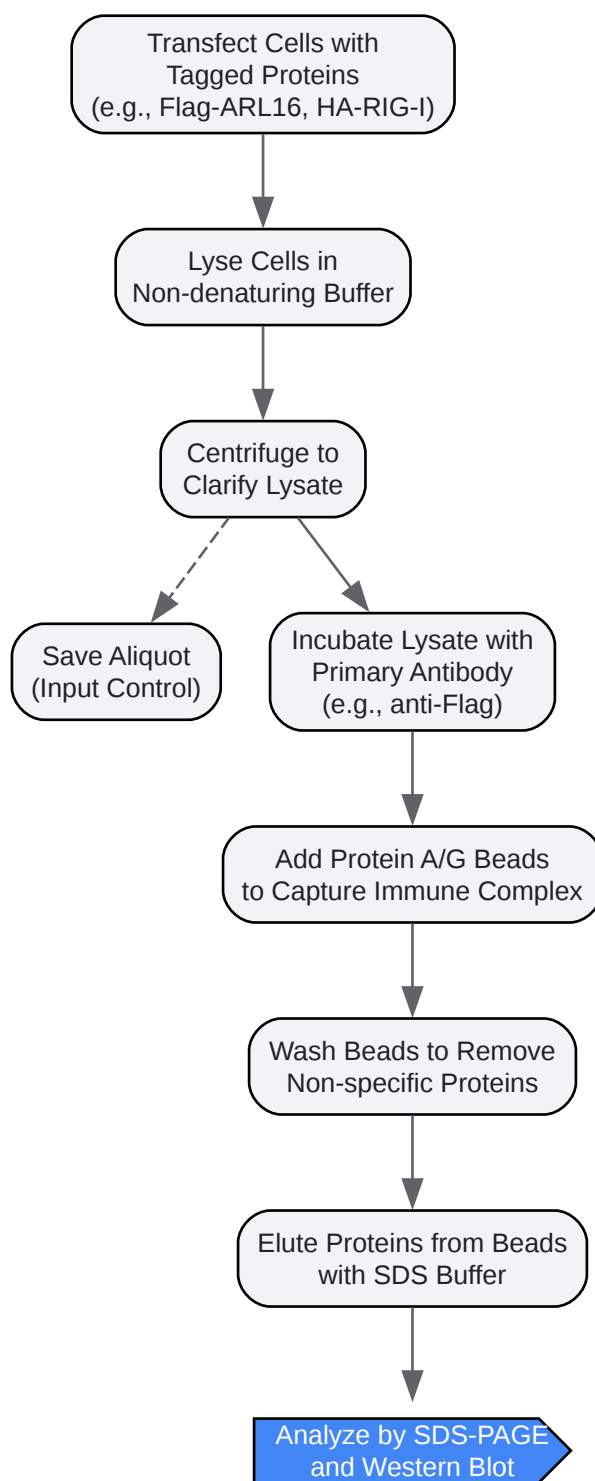
- **Primary Antibody Incubation:** Incubate the coverslips with the primary antibody against ARL16 (and co-staining markers like acetylated-tubulin for cilia) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
- **Secondary Antibody Incubation:** Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
- **Counterstaining and Mounting:** Stain nuclei with a DNA dye (e.g., Hoechst or DAPI). Mount the coverslips on microscope slides using an anti-fade mounting medium.
- **Imaging:** Visualize the samples using a confocal or fluorescence microscope.

Co-Immunoprecipitation (Co-IP) for ARL16-RIG-I Interaction

This protocol is used to demonstrate the physical interaction between ARL16 and RIG-I in cells. [\[5\]](#)

- **Cell Culture and Transfection:** In 10 cm plates, transfect HEK293T cells with plasmids expressing tagged versions of the proteins of interest (e.g., Flag-ARL16 and HA-RIG-I).
- **Stimulation (Optional):** To observe infection-dependent interactions, infect a subset of cells with a virus (e.g., Sendai virus) for 12 hours before harvesting.[\[5\]](#)
- **Cell Lysis:**
 - Wash cells with ice-cold PBS.
 - Lyse cells in 0.5-1.0 mL of ice-cold Co-IP lysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, plus protease inhibitors).[\[5\]](#)
 - Incubate on ice for 10-20 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge at ~14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.

- Immunoprecipitation:
 - Transfer the clear supernatant to a new tube. Save a small aliquot (~50 μ L) as the "input" control.
 - Add the primary antibody specific to one of the tagged proteins (e.g., anti-Flag antibody) to the remaining lysate.
 - Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
- Bead Capture:
 - Add pre-washed Protein A/G magnetic or agarose beads to the lysate-antibody mixture.
 - Incubate with gentle rotation for another 1-2 hours at 4°C to capture the immune complexes.
- Washing:
 - Pellet the beads (using a magnet or centrifugation).
 - Discard the supernatant.
 - Wash the beads 3-5 times with 1 mL of cold lysis buffer to remove non-specific binders.
- Elution and Analysis:
 - After the final wash, remove all supernatant.
 - Resuspend the beads in 30-50 μ L of 2x SDS-PAGE loading buffer.
 - Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
 - Analyze the eluate and the input samples by SDS-PAGE and Western Blotting, using antibodies against both tagged proteins (e.g., anti-Flag and anti-HA) to confirm their co-precipitation.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. ARL16 ARF like GTPase 16 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. ARF-like Protein 16 (ARL16) Inhibits RIG-I by Binding with Its C-terminal Domain in a GTP-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Phylogenetic profiling and cellular analyses of ARL16 reveal roles in traffic of IFT140 and INPP5E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. Frontiers | Unfolding ARF and ARL GTPases: from biophysics to systems-level insights [frontiersin.org]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [ARL16 gene and its role in cellular processes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575849#arl16-gene-and-its-role-in-cellular-processes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com